Methyl acetate-PEG2-propanol
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Overview
Description
Methyl acetate-PEG2-propanol is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins by exploiting the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl acetate-PEG2-propanol is synthesized through a series of chemical reactions involving the esterification of polyethylene glycol (PEG) with methyl acetate and propanol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid or base catalyst. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl acetate-PEG2-propanol undergoes various chemical reactions, including:
Esterification: The formation of esters from acids and alcohols.
Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water.
Oxidation: The conversion of alcohols to aldehydes or ketones.
Common Reagents and Conditions
Esterification: Typically involves an acid catalyst such as sulfuric acid and is carried out at elevated temperatures.
Hydrolysis: Requires water and can be catalyzed by acids or bases.
Oxidation: Often uses oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Produces esters and water.
Hydrolysis: Yields acids and alcohols.
Oxidation: Forms aldehydes or ketones depending on the specific conditions and reagents used.
Scientific Research Applications
Methyl acetate-PEG2-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Facilitates the targeted degradation of specific proteins, aiding in the study of cellular processes and disease mechanisms.
Medicine: Potential therapeutic applications in the development of targeted cancer therapies by degrading oncogenic proteins.
Industry: Employed in the production of high-purity chemicals and pharmaceuticals
Mechanism of Action
Methyl acetate-PEG2-propanol functions as a linker in PROTACs, which are bifunctional molecules that bring together a target protein and an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG2 moiety enhances the solubility and stability of the PROTAC molecule, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- Methyl acetate-PEG3-propanol
- Methyl acetate-PEG4-propanol
- Methyl acetate-PEG5-propanol
Uniqueness
Methyl acetate-PEG2-propanol is unique due to its specific PEG2 linker, which provides an optimal balance between solubility and stability. This makes it particularly effective in the synthesis of PROTACs, offering advantages over other PEG-based linkers with different chain lengths .
Biological Activity
Methyl acetate-PEG2-propanol is a compound of growing interest in the fields of medicinal chemistry and biochemistry, particularly due to its potential biological activities and applications in drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a polyethylene glycol (PEG)-based linker used primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It consists of a methyl acetate moiety linked to a propanol group through a PEG chain, which enhances its solubility and bioavailability. This structural configuration allows for versatile interactions with various biological targets.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Anti-infection : The compound exhibits activity against a range of pathogens, including bacteria and viruses. It has been noted for its potential effectiveness against HIV, influenza virus, and other viral infections .
- Cell Cycle Regulation : Research indicates that this compound may influence cell cycle progression and apoptosis pathways. This suggests a role in cancer therapeutics by potentially inducing programmed cell death in malignant cells .
- Immunomodulation : The compound has shown promise in modulating immune responses, particularly through pathways involving NF-κB and JAK/STAT signaling. This could have implications for inflammatory diseases and conditions characterized by immune dysregulation .
The mechanism by which this compound exerts its biological effects involves:
- Targeting Specific Pathways : The compound interacts with various signaling pathways such as MAPK/ERK, PI3K/Akt/mTOR, and TGF-beta/Smad pathways. These interactions can modulate cellular responses such as growth, differentiation, and apoptosis .
- Protein Interaction : As a PROTAC linker, this compound facilitates the recruitment of E3 ligases to target proteins for ubiquitination and subsequent degradation. This mechanism is pivotal in targeted protein degradation strategies for therapeutic applications .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antiviral Activity : A study highlighted its effectiveness against various viral pathogens, demonstrating significant inhibition of viral replication in vitro. The compound's ability to disrupt viral entry mechanisms was particularly noted .
- Cancer Therapeutics : In a series of experiments involving cancer cell lines, this compound was shown to induce apoptosis through caspase activation pathways. The results indicated enhanced efficacy when used in combination with traditional chemotherapeutic agents .
- Immunological Effects : Research on animal models revealed that treatment with this compound resulted in reduced inflammation markers, suggesting its potential as an anti-inflammatory agent .
Data Summary
Properties
Molecular Formula |
C10H20O5 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 2-[2-(5-hydroxypentoxy)ethoxy]acetate |
InChI |
InChI=1S/C10H20O5/c1-13-10(12)9-15-8-7-14-6-4-2-3-5-11/h11H,2-9H2,1H3 |
InChI Key |
MYMLPSBOPYSGCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCCOCCCCCO |
Origin of Product |
United States |
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